N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
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Description
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H22N6OS and its molecular weight is 370.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Compound Development
The synthesis of novel heterocyclic compounds incorporating thiophene and pyrazolopyrimidine moieties has been a focus of research due to their potential biological activities. For instance, Fadda et al. (2017) utilized a precursor similar in structure for the synthesis of various heterocycles, such as pyrrole, pyridine, and thiophene derivatives, which were assessed as insecticidal agents against Spodoptera littoralis (Fadda et al., 2017). Similarly, Rahmouni et al. (2014) demonstrated the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting the utility of such structures in generating diverse heterocyclic frameworks (Rahmouni et al., 2014).
Potential Therapeutic Applications
Compounds structurally related to the query chemical have shown promise in various therapeutic areas. For example, a study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrids revealed novel Mycobacterium tuberculosis GyrB inhibitors with significant antituberculosis activity, highlighting the potential of these structures in antimicrobial therapy (Jeankumar et al., 2013). Furthermore, compounds with a pyrazolopyrimidine core have been explored for their antitumor activities, as demonstrated by Albratty et al. (2017), who synthesized novel thiophene, pyrimidine, and coumarin derivatives with promising inhibitory effects on different cancer cell lines (Albratty et al., 2017).
Properties
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c25-16(11-14-5-4-10-26-14)19-6-9-24-18-15(12-22-24)17(20-13-21-18)23-7-2-1-3-8-23/h4-5,10,12-13H,1-3,6-9,11H2,(H,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQJKATWSYMMJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.